molecular formula C20H16O7 B1213288 Idarubicinone CAS No. 60660-75-5

Idarubicinone

Cat. No. B1213288
CAS RN: 60660-75-5
M. Wt: 368.3 g/mol
InChI Key: ZUFQFGSMHXKORU-YUNKPMOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Idarubicinone synthesis has been a topic of significant research interest due to its potential therapeutic applications. A notable approach involves the Friedel-Crafts acylation for the effective construction of the tetracyclic skeleton characteristic of anthracyclinones. This method utilizes preformed bicyclic AB-ring synthons with D-ring phthaloyl chloride for constructing idarubicinone, highlighting the importance of α-tetralone in the synthesis process through a sequence depicted in various schemes involving dimethoxybenzene and succinic anhydride via the Haworth synthesis (Rho et al., 2000). Another approach for synthesizing idarubicinone involves regiospecific syntheses coupled with D-glucuronic acid, showcasing the versatility in constructing the idarubicinone scaffold through different synthetic strategies (Rho et al., 2004).

Molecular Structure Analysis

Idarubicinone's molecular structure is characterized by its anthracycline framework, which is crucial for its interaction with DNA and its antineoplastic activity. Innovative synthesis methods, such as using tetracene as a starting template and leveraging Co- and Ru-catalyzed arene oxidation, highlight the complex structural features that make idarubicinone a significant molecule in cancer chemotherapy (Dennis et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of idarubicinone includes its ability to undergo various reactions critical for its biological activity. For instance, a novel chiral pool approach has been developed for the synthesis of anthracyclinones, which includes the conversion of enone to idarubicinone through a series of reactions, demonstrating the chemical versatility of idarubicinone (Achmatowicz & Szechner, 2003).

Physical Properties Analysis

The physical properties of idarubicinone, such as its solubility, stability, and crystalline structure, are essential for its formulation and therapeutic efficacy. While specific studies on idarubicinone's physical properties are less common, the properties of related anthracycline compounds provide insights into its behavior under various conditions.

Chemical Properties Analysis

The chemical properties of idarubicinone, including its redox behavior and interaction with DNA, are critical to its mechanism of action. The electrochemical behavior of idarubicin, the prodrug of idarubicinone, has been studied to understand its redox mechanism and interaction with DNA, shedding light on the chemical properties that contribute to its antineoplastic activity (Kara, 2014).

Scientific Research Applications

Synthesis of Idarubicinone

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The synthesis of Idarubicinone has been a subject of several investigations. A novel approach has been described which uses a polynuclear arene as a starting template .
  • Methods of Application: Specifically, tetracene was converted to Idarubicinone through the judicious orchestration of Co- and Ru-catalyzed arene oxidation and arenophile-mediated dearomative hydroboration .
  • Results or Outcomes: This global functionalization strategy provided the key anthracycline framework in five operations and enabled rapid and controlled access to Idarubicinone .

Use in Cancer Chemotherapy

  • Scientific Field: Oncology
  • Summary of the Application: Idarubicinone is the aglycone of the FDA approved anthracycline idarubicin, which is widely used in cancer chemotherapy .
  • Methods of Application: Idarubicin is administered to patients as part of their chemotherapy regimen. The specific dosage and schedule would depend on the type of cancer being treated and the patient’s overall health .
  • Results or Outcomes: Idarubicin has shown superior therapeutic efficacy and reduced cardiotoxicity relative to other anthracyclines, making it a valuable tool in the treatment of various cancers .

Antineoplastic Agent

  • Scientific Field: Pharmacology
  • Summary of the Application: Idarubicinone is the aglycone of the FDA approved anthracycline idarubicin, which is widely used as an antineoplastic agent .
  • Methods of Application: Idarubicin is administered orally to patients as part of their chemotherapy regimen. The specific dosage and schedule would depend on the type of cancer being treated and the patient’s overall health .
  • Results or Outcomes: Idarubicin has shown activity against breast cancer, lymphomas and leukemias, together with the potential for reduced cardiac toxicity .

properties

IUPAC Name

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFQFGSMHXKORU-YUNKPMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976091
Record name 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione

CAS RN

60660-75-5
Record name 4-Demethoxydaunomycinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idarubicinone
Reactant of Route 2
Idarubicinone
Reactant of Route 3
Idarubicinone
Reactant of Route 4
Idarubicinone
Reactant of Route 5
Idarubicinone
Reactant of Route 6
Idarubicinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.